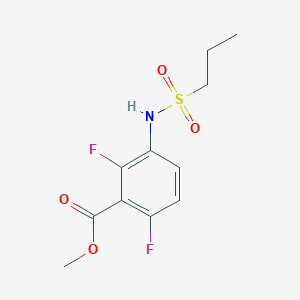

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-difluoro-3-(propylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4S/c1-3-6-19(16,17)14-8-5-4-7(12)9(10(8)13)11(15)18-2/h4-5,14H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSYRSLLOIFLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation

Retrosynthetic Analysis of Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways.

The primary strategic disconnection for this compound involves the cleavage of the nitrogen-sulfur (N-S) bond of the sulfonamide group. This is a common and logical disconnection as the formation of sulfonamides from an amine and a sulfonyl chloride is a robust and well-established transformation.

This disconnection identifies two key precursors:

Methyl 3-amino-2,6-difluorobenzoate : This molecule provides the core aromatic structure, including the methyl ester and the amino group at the C3 position, which will act as the nucleophile.

Propane-1-sulfonyl chloride : This reagent serves as the electrophilic partner, providing the propylsulfonyl group that will be attached to the amino group of the aniline (B41778) derivative.

This retrosynthetic approach is advantageous because it relies on the predictable and high-yielding sulfonamidation reaction, a cornerstone of medicinal and organic chemistry.

The intermediate, Methyl 3-amino-2,6-difluorobenzoate, is a crucial building block. nih.govnih.gov Its synthesis typically starts from a corresponding nitro- or carboxylic acid-substituted benzene (B151609) ring. One common method involves the esterification of the parent carboxylic acid followed or preceded by the reduction of a nitro group, or starting directly from the amino acid.

A representative synthesis begins with 3-Amino-2,6-difluorobenzoic acid. The esterification of the carboxylic acid is a standard procedure. For instance, reacting 3-Amino-2,6-difluorobenzoic acid with a methylating agent in a suitable solvent yields the desired methyl ester. A common laboratory and industrial method involves the use of thionyl chloride in methanol (B129727). Thionyl chloride reacts with methanol to form methyl sulfite (B76179) and HCl in situ, which protonates the carboxylic acid, making it more electrophilic for the subsequent attack by methanol.

The general reaction is as follows:

3-Amino-2,6-difluorobenzoic acid is dissolved in methanol at a reduced temperature (e.g., 0 °C).

Thionyl chloride is added dropwise to the solution.

The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

After cooling, the solvent is removed under reduced pressure. The residue is then worked up, typically by dissolving it in an organic solvent and washing with a basic aqueous solution (like saturated sodium bicarbonate) to neutralize excess acid, followed by drying and concentration to yield the pure Methyl 3-amino-2,6-difluorobenzoate. chemicalbook.com

This intermediate serves as a key precursor in the synthesis of various pharmaceutical compounds, including kinase inhibitors. atomfair.com

Optimized Synthetic Routes for Target Compound Formation

The formation of the final target compound from the key precursors involves the sulfonamidation reaction. The optimization of this step is critical for maximizing yield and purity while minimizing reaction time and waste.

The synthesis of this compound is achieved by reacting Methyl 3-amino-2,6-difluorobenzoate with propane-1-sulfonyl chloride in the presence of a base.

A general laboratory protocol can be described as follows:

Dissolution : Methyl 3-amino-2,6-difluorobenzoate is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), ethyl acetate, or acetonitrile.

Base Addition : A base is added to the solution to act as a proton scavenger for the hydrochloric acid that is generated during the reaction. Pyridine (B92270) is a common choice as it can also serve as a nucleophilic catalyst. Other tertiary amines like triethylamine (B128534) (TEA) are also frequently used.

Sulfonyl Chloride Addition : The solution is cooled in an ice bath (0-5 °C) to control the exothermic reaction. Propane-1-sulfonyl chloride, often dissolved in the same solvent, is then added dropwise to the stirred mixture.

Reaction Progression : After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Purification : The reaction mixture is quenched with water or a dilute acid solution to remove the excess base and its salt. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, most commonly by column chromatography on silica (B1680970) gel, to afford the pure this compound.

While many sulfonamidation reactions proceed efficiently with just a base, catalyst systems can be employed to enhance reaction rates or to enable the use of less reactive starting materials.

Reagent Selection : The choice of the sulfonylating agent is critical. Sulfonyl chlorides are highly reactive and are the most common choice for these reactions. researchgate.net In some cases, sulfonyl fluorides might be used, though they are generally less reactive than their chloride counterparts. researchgate.net The use of propane-1-sulfonyl chloride is a direct and efficient choice for introducing the propylsulfonyl moiety.

Catalyst Systems : For less reactive anilines or sulfonyl chlorides, catalysts can be beneficial. While often not strictly necessary for this type of transformation, studies on similar reactions have explored various catalysts. For instance, ZnO has been used as a mild and efficient catalyst in the sulfonylation of anilines and alcohols. semanticscholar.org In more advanced methodologies, transition metal catalysts, such as those based on nickel or copper, have been developed for C-N cross-coupling reactions to form sulfonamides from aryl halides, although this represents a different synthetic strategy than the one outlined by the retrosynthesis.

Table 1: Comparison of Potential Catalysts for Sulfonamidation

| Catalyst System | Reagent 1 | Reagent 2 | Conditions | Advantage |

| Pyridine (Base) | Aniline Derivative | Sulfonyl Chloride | 0°C to RT, Aprotic Solvent | Standard, reliable, acts as solvent/catalyst |

| Triethylamine (Base) | Aniline Derivative | Sulfonyl Chloride | 0°C to RT, Aprotic Solvent | Stronger, non-nucleophilic base |

| ZnO | Aniline | p-toluenesulfonyl chloride | Room Temp, Solvent-free | Mild conditions, heterogeneous catalyst |

| Nickel/Photoredox | Aryl Halide | Sulfonamide | Visible Light | Broader substrate scope for C-N coupling |

| Copper Salts | Aryl Halide | Sulfonamide | High Temperature | Alternative for C-N coupling reactions |

Optimizing reaction parameters is crucial for developing a robust and efficient synthetic process.

Temperature : The initial addition of the sulfonyl chloride is typically performed at low temperatures (0–5 °C) to manage the exothermicity of the reaction and prevent the formation of side products, such as bis-sulfonylated aniline. After the initial addition, the reaction is often allowed to proceed at room temperature to ensure a reasonable reaction rate.

Solvent Systems : The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride.

Dichloromethane (DCM) : A common choice due to its good solvent properties for the reactants and its inertness.

Acetonitrile (ACN) : Another suitable polar aprotic solvent.

Ethyl Acetate : Can be used and is often a good choice for subsequent extraction steps.

Studies on analogous reactions, such as benzenesulfonyl chloride with aniline, have shown that solvent polarity plays a key role; rates are generally higher in more polar solvents. researchgate.net

Reaction Time : The time required for the reaction to reach completion can vary from a few hours to overnight. Reaction progress is best monitored analytically (e.g., by TLC or LC-MS) to determine the optimal endpoint, avoiding prolonged reaction times that could lead to decomposition or side-product formation.

Table 2: Summary of Optimization Parameters for Sulfonamidation

| Parameter | Range/Options | Effect on Reaction | Typical Optimized Condition |

| Temperature | 0 °C to 50 °C | Controls reaction rate and side products | Initial addition at 0 °C, then stir at room temperature |

| Solvent | Dichloromethane, Acetonitrile, Ethyl Acetate | Affects solubility and reaction kinetics | Dichloromethane or Acetonitrile |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, can catalyze | 1.1 - 1.5 equivalents of Pyridine or Triethylamine |

| Concentration | 0.1 M to 1.0 M | Can influence reaction rate | Typically around 0.5 M |

| Reaction Time | 1 to 24 hours | Determines extent of conversion | Monitored by TLC/HPLC until starting material is consumed |

By carefully controlling these parameters, the synthesis of this compound can be achieved with high yield and purity, providing a reliable supply of this important chemical intermediate.

Principles of Sustainable Synthesis Applied to the Compound's Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Applying these principles to the synthesis of this compound involves assessing reaction efficiency and minimizing environmental impact, particularly through solvent choice. insightssuccessmagazine.com

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. It provides a metric for how many atoms from the reactants are incorporated into the final product versus how many are lost in byproducts. buecher.de

For the proposed synthesis of this compound from Methyl 3-amino-2,6-difluorobenzoate and propanesulfonyl chloride, the atom economy can be calculated as follows:

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Methyl 3-amino-2,6-difluorobenzoate | C₈H₇F₂NO₂ | 187.15 | Reactant |

| Propanesulfonyl chloride | C₃H₇ClO₂S | 142.60 | Reactant |

| This compound | C₁₁H₁₃F₂NO₄S | 293.29 | Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100

% Atom Economy = (293.29 / (187.15 + 142.60)) * 100 = 88.95%

Solvents account for a significant portion of the waste generated by the pharmaceutical and fine chemical industries. ubc.cayork.ac.uk Therefore, careful solvent selection is a cornerstone of sustainable synthesis. Green chemistry principles advocate for the use of safer, less toxic, and more environmentally benign solvents. insightssuccessmagazine.com

Pharmaceutical companies have developed solvent selection guides that rank common solvents based on safety, health, and environmental criteria. ubc.cayork.ac.uk These guides categorize solvents into classes such as "Recommended," "Usable," and "Undesirable" to aid chemists in making more sustainable choices.

| Classification | Examples | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, Isopropyl Acetate, 2-Propanol (IPA), Acetone | Low toxicity, biodegradable, low environmental impact, and safer handling profiles. |

| Usable | Acetonitrile, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Present moderate hazards; their use should be minimized or substituted if a greener alternative is viable. |

| Undesirable/Banned | Benzene, Carbon Tetrachloride, Dichloroethane, Diethyl Ether | High toxicity, carcinogenic properties, significant environmental damage, and/or severe safety risks. ubc.ca |

Strategies to minimize solvent impact include:

Solvent Reduction: Using the minimum volume of solvent necessary for the reaction and purification steps.

Solvent Substitution: Replacing hazardous solvents with greener alternatives from the "Recommended" category whenever chemically feasible.

Solvent Recycling: Implementing procedures to recover and reuse solvents, which reduces both waste and cost.

Solvent-Free Reactions: Exploring reaction conditions, such as microwave-assisted synthesis, that can proceed without a solvent. rsc.org

By prioritizing high atom-economy reactions and employing sustainable solvent strategies, the synthesis of compounds like this compound can be aligned with the modern imperative for environmentally responsible chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural analysis of Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate, offering detailed information about the ¹H, ¹³C, and ¹⁹F nuclei.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the molecule. The chemical shifts (δ), signal multiplicities (singlet, triplet, quartet, multiplet), and coupling constants (J) provide a wealth of information regarding the connectivity of protons. For this compound, specific signals corresponding to the aromatic protons, the propyl chain protons, and the methyl ester protons are expected. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data for this compound This table is based on predicted values and requires experimental verification.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H | 7.0 - 8.0 | m | - |

| -SO₂NH- | ~9.0 | s (broad) | - |

| -OCH₃ | ~3.9 | s | - |

| -SO₂CH₂- | ~3.1 | t | ~7.5 |

| -CH₂CH₂CH₃ | ~1.8 | sextet | ~7.5 |

| -CH₂CH₃ | ~1.0 | t | ~7.5 |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts are indicative of the carbon's electronic environment (e.g., aromatic, aliphatic, carbonyl). For this compound, signals for the carbonyl carbon of the ester, the aromatic carbons (with splitting due to carbon-fluorine coupling), and the aliphatic carbons of the propyl group are anticipated.

Table 2: Predicted ¹³C NMR Data for this compound This table is based on predicted values and requires experimental verification.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~163 |

| Ar-C (C-F) | ~158 (d, ¹JCF) |

| Ar-C | 110 - 140 |

| -OCH₃ | ~53 |

| -SO₂CH₂- | ~50 |

| -CH₂CH₂CH₃ | ~17 |

| -CH₂CH₃ | ~13 |

Fluorine-19 NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms. For this compound, the two fluorine atoms are chemically non-equivalent and would therefore be expected to show distinct signals, or a complex multiplet, in the ¹⁹F NMR spectrum. The chemical shifts and coupling to nearby protons and carbons provide definitive evidence for the difluoro substitution pattern on the benzene (B151609) ring.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the propyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the disparate fragments of the molecule, such as linking the methyl ester group to the aromatic ring and the propylsulfonamido group to its position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₃F₂NO₄S). By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, the elemental composition can be confirmed with a high degree of confidence. HRMS can also be used to analyze the fragment ions, providing further structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an instrumental analysis technique where ions are separated, fragmented, and then the fragments are analyzed. wikipedia.org This methodology provides detailed structural information by examining the fragmentation patterns of a parent ion. For this compound, MS/MS analysis, typically involving collision-induced dissociation (CID), would be essential for confirming its covalent structure and identifying metabolites or degradation products. wikipedia.org

While specific experimental MS/MS data for this compound are not publicly available, a theoretical fragmentation pathway can be proposed based on the known behavior of aromatic sulfonamides and methyl benzoate (B1203000) esters. nih.govnih.govyoutube.com The initial step involves ionization, commonly forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI). The fragmentation of this precursor ion would likely proceed through several key pathways:

Cleavage of the Sulfonamide Bond: The bond between the benzene ring and the sulfur atom (Ar-SO₂) or the sulfur and nitrogen atom (S-N) is a common point of cleavage in sulfonamides. researchgate.net This can lead to the loss of the propylsulfonamido group or parts thereof.

Loss of SO₂: A characteristic fragmentation pathway for aromatic sulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂) via intramolecular rearrangement. nih.govresearchgate.net This often occurs in compounds with electron-withdrawing groups on the aromatic ring. nih.gov

Fragmentation of the Propyl Chain: The n-propyl group attached to the sulfonamide nitrogen can undergo fragmentation, typically through the loss of neutral alkenes (e.g., propene), leading to a fragment ion with a remaining -SO₂NH₂ group.

Cleavage of the Ester Group: The methyl ester group can fragment through characteristic pathways, such as the loss of a methoxy (B1213986) radical (·OCH₃) or the neutral loss of methanol (B129727) (CH₃OH). libretexts.orgdocbrown.info Cleavage of the C-O bond next to the carbonyl is a common fragmentation route for esters. libretexts.org

A proposed fragmentation scheme for the [M+H]⁺ ion of this compound is detailed in the table below.

Table 1: Proposed MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor m/z | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 309.06 | [M+H - CH₃OH]⁺ | Methanol | 277.03 |

| 309.06 | [M+H - SO₂]⁺ | Sulfur Dioxide | 245.07 |

| 309.06 | [M+H - C₃H₇N]⁺ | Propylamine | 250.01 |

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. irphouse.com An IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. libretexts.org Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov

For this compound, these techniques would provide a characteristic "fingerprint" and confirm the presence of its key functional moieties: the difluorinated benzene ring, the methyl ester, and the N-propylsulfonamide group. The expected characteristic vibrational frequencies are summarized below.

Sulfonamide Group (-SO₂NH-): This group gives rise to several distinct bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce strong IR absorptions typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org An N-H stretching vibration should be visible in the 3349–3144 cm⁻¹ region. rsc.org

Ester Group (-COOCH₃): The most prominent feature of the methyl ester is the strong carbonyl (C=O) stretching band, typically found between 1750 and 1735 cm⁻¹ in saturated aliphatic esters. orgchemboulder.com The C-O stretching vibrations will also produce strong bands in the 1320–1000 cm⁻¹ region. orgchemboulder.com

Aromatic Ring and C-F Bonds: The disubstituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600–1400 cm⁻¹ region. orgchemboulder.com The C-F stretching vibrations of fluorinated aromatic compounds typically produce strong absorptions in the 1300-1100 cm⁻¹ region, which may overlap with other bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Sulfonamide | N-H stretch | 3350 - 3140 | Medium |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Alkyl | C-H stretch | 3000 - 2850 | Medium |

| Ester | C=O stretch | 1750 - 1735 | Strong |

| Aromatic | C=C stretch (in-ring) | 1600 - 1400 | Medium-Weak |

| Sulfonamide | S=O asymmetric stretch | 1320 - 1310 | Strong |

| Aromatic C-F | C-F stretch | 1300 - 1100 | Strong |

| Sulfonamide | S=O symmetric stretch | 1155 - 1143 | Strong |

Single Crystal X-ray Diffraction (SCXRD) Methodologies for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. creative-biostructure.com This method is considered the definitive proof of molecular structure.

The critical first step in an SCXRD study is the growth of high-quality single crystals. nih.gov For a small organic molecule like this compound, several common techniques can be employed. ufl.eduresearchgate.netntu.edu.sg The choice of method and solvent is crucial and often requires empirical screening. researchgate.net

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly and undisturbed over days or weeks. ufl.edu

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform, THF) and placing this solution inside a sealed container with a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). ufl.eduresearchgate.net Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. ufl.edu

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then cooled slowly and controllably, causing the solubility to decrease and leading to the formation of crystals. uni-marburg.de

Once a suitable crystal (typically 30-300 microns in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. creative-biostructure.comulisboa.pt The data collection process involves rotating the crystal in a beam of monochromatic X-rays and recording the resulting diffraction pattern on a detector. jove.com

The collected data, consisting of thousands of reflection intensities, are then processed. This includes integration of the reflection intensities, data reduction, and absorption corrections. ulisboa.pt The structure is subsequently "solved" using direct methods or Patterson methods to obtain an initial model of the electron density map. This model is then refined using full-matrix least-squares methods, typically with software packages like SHELXL, to improve the fit between the calculated and observed diffraction data. ulisboa.pt The quality of the final structure is assessed by parameters such as the R-factor.

Table 3: Typical Crystallographic Data and Refinement Parameters

| Parameter | Description |

|---|---|

| Chemical Formula | C₁₁H₁₃F₂NO₄S |

| Formula Weight | 309.29 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (Dx) | g/cm³ |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Temperature | K |

| Reflections Collected | Total number measured |

| Independent Reflections | Number of unique reflections |

| R_int | Internal R-value (merging error) |

| Final R indices [I > 2σ(I)] | R1, wR2 |

The refined crystal structure provides a wealth of information. Analysis of the torsional angles reveals the molecule's preferred conformation in the solid state. For this compound, the steric hindrance from the two ortho-fluorine atoms is expected to cause the ester and sulfonamide groups to be twisted out of the plane of the benzene ring. mdpi.comresearchgate.net

Furthermore, the crystal packing is analyzed to understand the non-covalent interactions that stabilize the lattice. Given the functional groups present, several types of intermolecular interactions are anticipated:

Hydrogen Bonding: The N-H proton of the sulfonamide group is a hydrogen bond donor, while the sulfonyl (S=O) and carbonyl (C=O) oxygen atoms are strong acceptors. This can lead to the formation of robust hydrogen-bonding networks, such as chains or dimers, which are common in sulfonamide crystal structures. nih.govacs.orgresearchgate.net

π-π Stacking: The electron-deficient difluorinated benzene rings could engage in π-π stacking interactions, further stabilizing the crystal packing. researchgate.net

Halogen Bonding: Although C-F bonds are weak halogen bond donors, interactions between fluorine atoms and electrophilic or nucleophilic sites on adjacent molecules are possible.

Chiroptical Spectroscopy Methodologies (e.g., VCD, ECD) for Absolute Configuration Assignment (if chiral derivatives are synthesized)

This compound is an achiral molecule. However, if chiral derivatives were synthesized, for example, by introducing a stereocenter in the propyl chain, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be indispensable for determining their absolute configuration.

VCD measures the differential absorption of left and right circularly polarized light in the infrared region, making it highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. ECD provides similar information but relates to electronic transitions in the UV-visible range.

The standard methodology for assigning the absolute configuration involves a synergistic approach between experimental measurement and theoretical calculation. First, the VCD and/or ECD spectra of the chiral derivative are recorded experimentally. Concurrently, computational methods, typically Density Functional Theory (DFT), are used to predict the theoretical spectra for one of the enantiomers (e.g., the R-enantiomer). A comparison between the experimental spectrum and the calculated spectrum allows for an unambiguous assignment of the absolute configuration of the synthesized compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of "Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate".

DFT calculations are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For "this compound," these calculations typically involve the use of functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to accurately model its geometry. mdpi.com The process involves optimizing the molecular structure to find the lowest energy conformation, which corresponds to the most stable form of the molecule in the gas phase. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G+(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-S | 1.78 | |

| S=O (avg) | 1.45 | |

| S-N | 1.65 | |

| N-H | 1.01 | |

| C=O (ester) | 1.21 | |

| Bond Angles (°) ** | ||

| O=S=O | 120.5 | |

| C-S-N | 105.8 | |

| S-N-C (ring) | 125.0 | |

| Dihedral Angles (°) ** | ||

| C(ring)-C(ring)-N-S | -85.0 | |

| C(ring)-N-S-C(propyl) | 65.0 |

Note: The data in this table is illustrative and represents typical values for similar functional groups, as specific computational studies on this molecule are not publicly available.

A significant advantage of DFT is its ability to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Calculated chemical shifts for "this compound" would be benchmarked against experimental spectra, often showing good agreement. nih.govnih.gov Discrepancies between theoretical and experimental values can provide insights into solvent effects or specific conformational states in solution. nih.gov

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the characteristic symmetric and asymmetric stretches of the SO₂ group, the N-H stretch, and the C=O stretch of the ester. mdpi.com To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and limitations in the theoretical model. nih.gov The analysis of potential energy distribution (PED) helps in the precise assignment of each vibrational mode. sci-hub.se

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net For this molecule, TD-DFT calculations could identify the principal π-π* and n-π* transitions, providing information on the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Functional Group | Predicted Value (DFT) | Typical Experimental Range |

| ¹H NMR Chemical Shift (ppm) | N-H | 8.5 - 9.5 | 8.0 - 10.0 |

| O-CH₃ (ester) | 3.8 - 4.0 | 3.7 - 4.1 | |

| ¹³C NMR Chemical Shift (ppm) | C=O (ester) | 165 - 170 | 160 - 175 |

| Vibrational Frequency (cm⁻¹) | SO₂ asymmetric stretch | 1340 - 1360 | 1320 - 1370 |

| SO₂ symmetric stretch | 1160 - 1180 | 1140 - 1190 | |

| C=O stretch | 1720 - 1740 | 1710 - 1750 | |

| UV-Vis λ_max (nm) | π-π* transition | ~250 | 240 - 270 |

Note: Predicted values are hypothetical and based on typical DFT performance for organic molecules. Experimental ranges are general for the specified functional groups.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape and dynamic behavior of "this compound" over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing its trajectory to be tracked.

These simulations, often performed in a simulated solvent environment to mimic solution-phase behavior, can reveal how the molecule flexes, rotates, and changes its shape. By analyzing the trajectory from an MD simulation, researchers can identify the most frequently visited conformations and the pathways for transitioning between them. This provides a more realistic picture of the molecule's behavior than static DFT calculations alone. For instance, MD can be used to investigate the stability of intramolecular hydrogen bonds and their influence on the molecule's preferred shape.

Reaction Mechanism Elucidation via Computational Transition State Theory

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions, such as the key steps in the synthesis of "this compound".

The synthesis of this molecule likely involves the reaction of a substituted aniline (B41778) with a propylsulfonyl chloride. Using DFT, the energy profile of this reaction can be calculated. This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which is a key determinant of the reaction rate. Such calculations can help optimize reaction conditions by identifying the rate-limiting step.

Once a transition state structure has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state downhill to both the reactants and the products. An IRC analysis confirms that the identified transition state correctly connects the desired reactants and products, providing a detailed picture of the atomic motions that occur as the chemical transformation takes place. This level of mechanistic detail is invaluable for understanding and controlling the synthesis process.

Advanced Molecular Modeling for Intermolecular Interactions

Information not available in the public domain.

Chemical Reactivity and Derivatization Strategies for Academic Exploration

Systematic Studies of Functional Group Reactivity

The inherent reactivity of each functional group within the molecule can be selectively targeted to generate a diverse library of derivatives. Such studies are crucial for understanding the chemical behavior of the compound and for creating new molecular entities with potentially novel properties.

Transformations Involving the Ester Moiety (e.g., hydrolysis, transesterification, amide formation)

The methyl ester group is a prime site for initial derivatization due to its susceptibility to nucleophilic acyl substitution.

Hydrolysis: The ester can be converted to the corresponding carboxylic acid, 2,6-difluoro-3-(propylsulfonamido)benzoic acid, through saponification. This reaction is typically achieved by heating in the presence of an aqueous base, such as sodium hydroxide, followed by acidic workup. rsc.orgrsc.org While the fluorine atoms at the 2- and 6-positions introduce steric hindrance, studies on similarly hindered methyl benzoates show that quantitative saponification can be achieved, often under elevated temperatures. rsc.orgrsc.orgcdnsciencepub.com This transformation is fundamental as the resulting carboxylic acid serves as a versatile intermediate for further modifications, such as amide bond formation.

Amide Formation: Direct conversion of the methyl ester to an amide can be accomplished by reacting it with a primary or secondary amine. This reaction, often requiring elevated temperatures or catalysis, provides a straightforward route to a wide range of N-substituted benzamides. researchgate.netresearchgate.net Alternatively, a two-step process involving initial hydrolysis to the carboxylic acid followed by coupling with an amine using standard peptide coupling reagents is also a highly effective and common strategy. nih.gov

| Reaction | Reagents | Expected Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 2,6-difluoro-3-(propylsulfonamido)benzoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 2,6-difluoro-3-(propylsulfonamido)benzoate |

| Amide Formation | R'R''NH, Heat or Catalyst | N,N-Disubstituted-2,6-difluoro-3-(propylsulfonamido)benzamide |

Reactivity of the Sulfonamido Group (e.g., N-alkylation, sulfonamide cleavage)

The sulfonamide linkage provides another key site for chemical modification, influencing the molecule's polarity and hydrogen-bonding capabilities.

N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a base, and the resulting anion can be alkylated using various alkylating agents like alkyl halides or alcohols. dnu.dp.ua Catalytic methods, including those using manganese or iridium complexes, have been developed for the efficient N-alkylation of sulfonamides with alcohols, presenting a green alternative to traditional methods. acs.orgrsc.org This modification allows for the introduction of diverse substituents on the nitrogen atom, systematically altering the steric and electronic environment of the sulfonamide group. organic-chemistry.orgresearchgate.net

Sulfonamide Cleavage: While sulfonamides are generally stable, methods exist for their cleavage, which can be useful in synthetic strategies where the sulfonamido group acts as a protecting or directing group. Reductive cleavage conditions have been developed that can break the N-S bond to yield an amine and a sulfinate. chemrxiv.org Photolytic cleavage has also been reported, offering a mild method for deprotection under specific irradiation conditions. nih.gov Such cleavage reactions regenerate the 3-amino functionality on the aromatic ring, opening pathways to different classes of compounds. nih.govrsc.org

| Reaction | Reagents | Expected Product Class |

|---|---|---|

| N-Alkylation | 1. Base (e.g., K₂CO₃) 2. R'-X (e.g., R'-I, R'-Br) or R'OH/Catalyst | N-Alkyl-N-(2,6-difluoro-3-(methoxycarbonyl)phenyl)propane-1-sulfonamide |

| Reductive Cleavage | Reductive agents (e.g., PPh₃/benzoylformate systems) | Methyl 3-amino-2,6-difluorobenzoate |

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Difluorobenzoate Ring

The reactivity of the aromatic ring is governed by the directing effects of its four substituents: two fluorine atoms, an ester group, and a propylsulfonamido group.

Electrophilic Aromatic Substitution (EAS): Predicting the outcome of EAS reactions requires analyzing the combined directing effects of the existing substituents. libretexts.org

-NHSO₂Pr group: This is an activating, ortho, para-directing group due to the nitrogen's lone pair resonance with the ring.

-F atoms: Halogens are deactivating but ortho, para-directing. wikipedia.orgunizin.org

-COOCH₃ group: The ester is a deactivating, meta-directing group. youtube.com

The positions ortho and para to the strongly activating -NHSO₂Pr group are C4 and C5 (C5 is also meta to the ester). The C4 position is ortho to one fluorine and para to the other. The C5 position is meta to the ester and ortho to a fluorine. The directing groups are in reinforcement for substitution at the C5 position. Therefore, electrophilic substitution (e.g., nitration, halogenation) is most likely to occur at the C5 position of the ring. csbsju.edu

Nucleophilic Aromatic Substitution (SₙAr): The difluorobenzoate ring is highly activated towards SₙAr reactions. chemistrysteps.com The presence of the electron-withdrawing ester group, particularly its influence on the ortho and para positions, makes the fluorine atoms susceptible to displacement by nucleophiles. nih.govmasterorganicchemistry.com Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace one or both of the fluorine atoms, providing a powerful method for introducing a wide range of functional groups directly onto the aromatic core. researchgate.netvapourtec.com

| Reaction Type | Predicted Position of Substitution | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C5 | Reinforcing directing effects of the activating -NHSO₂Pr group (ortho) and the deactivating -COOCH₃ group (meta). |

| Nucleophilic Aromatic Substitution | C2 and/or C6 | Activation of fluorine atoms by the electron-withdrawing ester group. |

Synthesis of Structural Analogs for Fundamental Chemical Property Investigations

Synthesizing structural analogs by systematically modifying different parts of the molecule is a cornerstone of chemical and medicinal research. This approach allows for a detailed investigation of structure-property relationships.

Modifications of the Propyl Chain

The synthesis of the parent compound likely involves the reaction of an amine precursor with propane-1-sulfonyl chloride. By substituting this reagent with other alkylsulfonyl chlorides (e.g., methanesulfonyl chloride, ethanesulfonyl chloride, butanesulfonyl chloride), a homologous series of analogs can be readily prepared. This allows for a systematic study of how the length and branching of the alkyl chain influence properties such as lipophilicity and solubility. Research has shown that variations in the alkyl sulfonyl chain length can significantly influence the biological activity of sulfonamide-containing molecules. nih.gov

Variations in the Sulfonamido Linkage

The sulfonamide group itself can be replaced with other functionalities to explore its role as a structural linker or pharmacophore. Such modifications fall under the concept of bioisosteric replacement. nih.gov

Amide Bioisosteres: One of the most common bioisosteres for a sulfonamide is a simple amide bond. acs.orgtandfonline.com An analog could be synthesized by coupling the 3-amino-2,6-difluorobenzoate precursor with propanoic acid or its derivatives. Comparing the properties of the resulting benzamide (B126) with the parent sulfonamide would provide insight into the specific contributions of the sulfonyl group versus a carbonyl group.

Sulfonimidamides and Sulfoximines: More structurally nuanced analogs include sulfonimidamides and sulfoximines, which introduce further points for diversification and alter the geometry and hydrogen-bonding capacity around the sulfur atom. researchgate.net These motifs are of growing interest in medicinal chemistry as they can offer improved properties over traditional sulfonamides. ucl.ac.uk The synthesis of these analogs would involve more specialized synthetic routes, potentially starting from sulfenamide (B3320178) or sulfinamide precursors. researchgate.net

Stereoselective Transformations and Chiral Synthesis

The parent molecule, Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate, is achiral. However, chirality can be introduced through derivatization of its functional groups.

At the Sulfonamide: The nitrogen atom of the sulfonamide is a potential stereocenter if it is appropriately substituted to create a chiral environment. While sulfonamides themselves are typically not resolved, their derivatives can be.

Via the Propyl Chain: The propyl group could be functionalized to introduce a stereocenter. For example, oxidation to a ketone followed by asymmetric reduction could yield a chiral alcohol.

Through Ring Modification: Asymmetric synthesis of derivatives with altered ring substitution could also lead to chiral molecules.

Recent advances in catalysis have enabled the stereoselective synthesis of chiral sulfonamides and their derivatives. sci-hub.seacs.org For instance, transition-metal-catalyzed reactions can be employed to create chiral sulfonamide-containing heterocycles. ucl.ac.uk The development of chiral ligands for such transformations is an active area of research. acs.org

Exploration of Self-Assembly and Supramolecular Interactions Based on Molecular Design

The molecular structure of this compound contains several features conducive to self-assembly and the formation of supramolecular structures.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov These interactions can lead to the formation of predictable patterns, such as dimers and chains, in the solid state. iucr.orgnih.gov The strength of these interactions is a key factor in crystal engineering. youtube.comyoutube.comkhanacademy.org The presence of the propyl group may influence the packing and introduce weaker C-H···O interactions.

π-π Stacking: The electron-deficient nature of the difluorinated aromatic ring makes it a candidate for π-π stacking interactions with electron-rich aromatic systems. mdpi.com

Halogen Bonding: The fluorine atoms on the aromatic ring could potentially act as halogen bond acceptors, though this is a weaker interaction compared to those involving heavier halogens.

By systematically modifying the structure—for example, by changing the alkyl group on the sulfonamide or introducing other functional groups onto the aromatic ring—the nature and directionality of these intermolecular forces can be tuned. This allows for the rational design of materials with specific solid-state architectures and properties. The study of how different functional groups compete in forming hydrogen bonds is crucial for predicting supramolecular synthons. iucr.org

The interplay of these various non-covalent interactions will ultimately determine the supramolecular structure of this compound and its derivatives. mdpi.com

Applications in Advanced Chemical Methodologies and Materials Science Research

Role as a Precursor for Novel Organic Building Blocks and Reagents

There is no available scientific literature that describes the use of Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate as a starting material for the synthesis of new organic building blocks or reagents. While the functional groups present in the molecule—a benzoate (B1203000) ester, a sulfonamide, and a difluorinated aromatic ring—suggest potential for various chemical transformations, no published research has specifically explored this potential.

Development of the Compound or its Derivatives as Ligands in Coordination Chemistry Research

No studies have been identified that investigate the use of this compound or its immediate derivatives as ligands in coordination chemistry. Consequently, there is no information on the synthesis and characterization of metal complexes involving this compound or on the investigation of their coordination modes and geometries.

There are no published reports on the synthesis or characterization of any metal complexes formed with this compound as a ligand.

Given the absence of synthesized metal complexes, no investigations into the coordination modes or geometries of such complexes have been conducted or reported.

Utilization in Catalysis Research (e.g., as a component of catalytic systems or as a substrate for new catalytic reactions)

There is no documented research on the utilization of this compound in the field of catalysis, either as a component of a catalytic system or as a substrate in the development of new catalytic reactions.

Advanced Analytical Method Development for Research Purity and Quantification

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment for pharmaceutical intermediates like Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate. Various chromatographic techniques are utilized to separate the main compound from any process-related impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and assay of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity.

Method development involves a systematic optimization of chromatographic parameters to achieve efficient separation of the target compound from all potential impurities. Key parameters include the choice of stationary phase, mobile phase composition, flow rate, and detector wavelength. A typical approach involves screening various C18 and C8 columns and evaluating different mobile phase compositions, often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or dilute acid like phosphoric or formic acid) and an organic solvent (acetonitrile or methanol). nanobioletters.com

The validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. wu.ac.th

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector | Standard for pharmaceutical analysis, PDA provides spectral data for peak purity assessment. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. nanobioletters.com |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified aqueous phase controls the ionization of the sulfonamide group, improving peak shape. nanobioletters.com |

| Elution Mode | Gradient | Ensures elution of both polar and non-polar impurities within a reasonable run time. wu.ac.th |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure. nanobioletters.com |

| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. nanobioletters.com |

| Detection Wavelength | 278 nm | Based on the UV absorbance maximum of the substituted benzene (B151609) ring, providing good sensitivity. nanobioletters.com |

| Injection Volume | 10 µL | Standard volume to balance sensitivity and potential for column overload. |

| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is the standard method for the analysis of residual solvents and other volatile organic impurities that may be present from the synthesis process. rsc.orgshimadzu.com As these solvents are not typically visible by HPLC, a dedicated GC method is required as per ICH guidelines. thermofisher.com

The most common approach is static headspace GC (HS-GC), where the sample is dissolved in a high-boiling-point solvent (e.g., Dimethyl sulfoxide (B87167) or N,N-Dimethylformamide), heated in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. thermofisher.comrssl.com This technique prevents non-volatile matrix components from contaminating the GC system. Method development focuses on optimizing the headspace incubation temperature and time, as well as the GC temperature program, to achieve separation of all potential solvents used in the manufacturing process.

Interactive Data Table: Typical HS-GC Method for Residual Solvents

| Parameter | Condition | Rationale |

| Instrument | Headspace Sampler coupled to a Gas Chromatograph with FID | HS prevents matrix contamination; FID offers universal response for organic solvents. rsc.orgrssl.com |

| Column | Rtx-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) | Mid-polarity phase optimized for the separation of common residual solvents. shimadzu.com |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC analysis. rsc.org |

| Oven Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min (hold 5 min) | A temperature gradient to separate solvents with a wide range of boiling points. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of analytes. |

| Detector Temperature | 260 °C | Prevents condensation of analytes in the detector. |

| Headspace Vial Size | 20 mL | Standard size for sample analysis. |

| Sample Solvent | Dimethyl sulfoxide (DMSO) | High boiling point solvent that dissolves the sample without interfering with early eluting peaks. thermofisher.com |

| Incubation Temp. | 80 °C | Optimizes the partitioning of volatile solvents into the headspace. |

| Incubation Time | 20 min | Allows the sample to reach thermal equilibrium. |

While this compound does not possess a traditional chiral carbon center, it has the potential to exhibit atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. molnar-institute.com In this molecule, the presence of two bulky ortho-substituents (the fluorine atoms) relative to the sulfonamido group can restrict rotation around the N-C(aryl) single bond, creating a chiral axis. acs.org If this rotational barrier is high enough, stable and separable enantiomers (atropisomers) can exist at room temperature. researchgate.netresearchgate.net

Therefore, the development of a chiral chromatography method is a crucial consideration to determine if atropisomers are present and to quantify the enantiomeric purity. Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) would be the methods of choice. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating atropisomers of N-aryl compounds. acs.org Method development can be challenging, as on-column interconversion of the isomers is possible. molnar-institute.com Low-temperature analysis may be required to stabilize the atropisomers and achieve a successful separation. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural identification of unknown impurities and for highly sensitive quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the premier tool for detecting and identifying trace-level impurities. resolvemass.casynthinkchemicals.comchimia.ch This technique is critical for impurity profiling, where impurities present at levels below the detection limits of standard UV detectors must be identified and quantified. ijprajournal.com

An LC-MS/MS method is typically developed based on the optimized HPLC-UV method. The mobile phase composition may need to be adjusted to use volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) that are compatible with the mass spectrometer's ion source, typically Electrospray Ionization (ESI). hpst.cz The mass spectrometer is operated in full scan mode to detect all ionizable species and in product ion scan mode to generate fragmentation patterns that aid in the structural elucidation of unknown impurities. synthinkchemicals.com For quantitative analysis of known impurities, Selected Reaction Monitoring (SRM) is used, providing exceptional sensitivity and selectivity.

Interactive Data Table: Key Parameters for LC-MS/MS Impurity Profiling

| Parameter | Condition | Rationale |

| Separation System | UHPLC (Ultra-High-Performance Liquid Chromatography) | Provides higher resolution and faster analysis times compared to conventional HPLC. |

| Mass Spectrometer | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole is ideal for quantification (SRM). Q-TOF provides high-resolution mass accuracy for unknown identification. chimia.ch |

| Ionization Source | Electrospray Ionization (ESI), Positive and Negative Mode | ESI is suitable for polar molecules. Both modes are screened to determine the optimal ionization for the parent compound and impurities. |

| Mobile Phase Modifier | 0.1% Formic Acid or 5 mM Ammonium Formate | Volatile additives that promote ionization and are compatible with MS. hpst.cz |

| Scan Modes | Full Scan, Product Ion Scan, Selected Reaction Monitoring (SRM) | Full scan for initial detection, Product Ion for structural information, SRM for sensitive quantification. synthinkchemicals.comchimia.ch |

| Collision Gas | Argon | Commonly used inert gas for collision-induced dissociation (CID) in the collision cell. |

| Collision Energy | Optimized for each impurity | The energy is varied to produce characteristic and structurally informative fragment ions. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the definitive identification of volatile and semi-volatile compounds. wur.nl While HS-GC-FID is used for quantification of known residual solvents, HS-GC-MS is employed to identify unknown volatile peaks or to confirm the identity of solvents present in the sample. thermofisher.com The mass spectrometer provides mass spectra for each eluting peak, which can be compared against spectral libraries (e.g., NIST) for positive identification. nih.gov

This technique is also valuable for profiling potential volatile byproducts from the synthesis or degradation of this compound. For instance, under certain conditions, benzoate (B1203000) esters can potentially degrade to form trace amounts of volatile compounds, and GC-MS provides the necessary sensitivity and specificity to detect and identify such components. nifc.gov.vnnih.gov

Spectrophotometric and Elemental Analysis Methodologies for Quantitative Studies

The quantitative analysis of this compound is critical for determining its purity in research samples and for various quantitative studies. Spectrophotometric and elemental analysis are two fundamental techniques employed for this purpose, offering reliable methods for concentration determination and empirical formula verification, respectively.

Spectrophotometric Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of compounds containing chromophoric groups. The aromatic ring and the sulfonamido group in this compound allow it to absorb ultraviolet radiation, making this method suitable for its quantification. The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The development of a spectrophotometric method for this compound would involve scanning a dilute solution of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile) across a UV wavelength range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). researchgate.netpharmahealthsciences.net This λmax is then used for all subsequent quantitative measurements, as it provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. For related sulfonamide compounds, analytical wavelengths have been selected around 265 nm and 289 nm, suggesting a potential region of interest for this analyte. researchgate.net

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. Plotting absorbance versus concentration yields a linear relationship, the equation of which can be used to determine the concentration of unknown samples. The pH of the solution can significantly influence the absorption spectrum of sulfonamides and is a critical parameter to control during method development. pharmahealthsciences.netmdpi.com

Illustrative Data for a Hypothetical UV-Vis Spectrophotometric Method

The following table represents a potential calibration dataset for the quantitative analysis of this compound.

| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 270 nm) |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

| Linearity | R² = 0.999 |

| Molar Absorptivity (ε) | Calculated from slope |

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the chemical composition of a pure compound. It determines the mass percentage of each element within a sample. For this compound, with the chemical formula C₁₁H₁₃F₂NO₄S, this analysis provides experimental confirmation of its empirical and molecular formula.

The most common method for determining carbon, hydrogen, nitrogen, and sulfur content is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. A comparison between the experimentally determined percentages and the theoretical values is used to assess the purity and confirm the identity of the synthesized compound. An acceptable deviation is typically within ±0.4%.

Theoretical Elemental Composition

The expected elemental percentages for this compound are detailed in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 42.71 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 4.25 |

| Fluorine | F | 19.00 | 2 | 38.00 | 12.29 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.53 |

| Oxygen | O | 16.00 | 4 | 64.00 | 20.69 |

| Sulfur | S | 32.07 | 1 | 32.07 | 10.38 |

| Total | 309.32 | 100.00 |

The comparison of experimental results from combustion analysis with these theoretical values provides a robust method for verifying the compound's elemental composition and purity.

Conclusion and Future Research Directions

Summary of Key Academic Contributions in Synthesis, Structure, and Reactivity

A comprehensive search of academic databases and scientific literature reveals a notable absence of specific research focused on Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate. Consequently, there are no key academic contributions to summarize regarding its synthesis, structure, or reactivity at this time.

Identification of Open Questions and Persistent Challenges in the Compound's Chemical Profile

The primary challenge concerning this compound is the fundamental lack of published research. All aspects of its chemical profile, from its synthesis and purification to its physical and chemical properties, remain open questions.

Proposed Future Research Avenues for Fundamental Chemical Exploration

Future research should prioritize the development and optimization of synthetic routes to this compound. Exploration of various starting materials and reaction conditions will be crucial in establishing an efficient and scalable synthesis.

Once synthetic pathways are established, detailed mechanistic and kinetic studies of the reactions involved will be essential. This will provide a foundational understanding of the compound's formation and potential reactivity.

Systematic derivatization of the core structure of this compound could lead to the discovery of new compounds with potentially interesting properties.

Exploration in Emerging Areas of Materials and Supramolecular Chemistry

The unique molecular architecture of this compound, which combines a difluorinated aromatic ring, a sulfonamide linkage, and a methyl ester group, presents intriguing possibilities for its application in the advanced fields of materials science and supramolecular chemistry. While specific research on this compound in these areas is not yet widespread, its structural components suggest several promising avenues for future investigation.

The presence of the sulfonamide functional group is of particular interest. Sulfonamides are known to be utilized as plasticizers for fiber-reinforced composite materials and are a key component in some polymers. rsc.org This suggests that this compound could be explored as a monomer or an additive in the development of novel polymers. The fluorine atoms on the benzene (B151609) ring would likely impart desirable properties to such materials, including enhanced thermal stability and chemical resistance, which are characteristic of fluorinated polymers. chemimpex.com

Furthermore, the sulfonamide moiety is a well-established hydrogen bond donor and acceptor, a critical feature for the construction of self-assembling supramolecular structures. The directionality and strength of these hydrogen bonds could be exploited to design and synthesize complex, ordered architectures such as gels, liquid crystals, or porous organic frameworks. The interplay between the hydrogen bonding of the sulfonamide group and potential halogen bonding from the fluorine atoms could lead to the formation of highly specific and robust supramolecular assemblies.

In the realm of materials science, the difluorobenzoate core could also contribute to the development of advanced coatings. Fluorinated coatings are prized for their durability and resistance to environmental factors. chemimpex.com Derivatives of this compound could be synthesized and polymerized to create high-performance coatings with tailored properties.

Looking ahead, future research could focus on the following areas:

Polymer Synthesis: Investigation into the polymerization of this compound or its derivatives to create novel fluorinated polysulfonamides. The resulting polymers could be characterized for their thermal, mechanical, and chemical resistance properties.

Supramolecular Gels: Exploration of the compound's ability to form supramolecular gels in various organic solvents. The self-assembly process could be studied using techniques such as spectroscopy and microscopy to understand the intermolecular interactions driving the gelation.

Crystal Engineering: A detailed study of the single-crystal X-ray diffraction of this compound and its analogs to understand the packing arrangements and the dominant intermolecular forces. This knowledge is fundamental for the rational design of crystalline materials with specific properties.

Functional Thin Films: Development of methods to deposit thin films of the compound or its polymeric derivatives. The optical and electronic properties of these films could be investigated for potential applications in optoelectronics or as protective layers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. First, 2,6-difluoro-3-aminobenzoic acid is reacted with propylsulfonyl chloride under anhydrous conditions using a base (e.g., triethylamine) to form the sulfonamide intermediate. Subsequent esterification with methanol in the presence of a coupling agent (e.g., DCC/DMAP) yields the final product. Reaction monitoring via TLC and purification via column chromatography are critical for isolating high-purity material .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 19F NMR : Essential for confirming fluorine substitution patterns and electronic environments.

- 1H/13C NMR : Resolves methyl, propyl, and aromatic proton environments, with DEPT-135 aiding in carbon assignment.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography (using SHELX ): Determines crystal structure and confirms stereoelectronic effects of the sulfonamido group.

Q. What is the role of this compound in pharmaceutical research?

- Methodological Answer : It is a key intermediate in synthesizing vemurafenib, a BRAF kinase inhibitor used in melanoma therapy. Additionally, it serves as a ligand in organotin(IV) complexes, which exhibit in vitro cytostatic activity against cancer cell lines (e.g., MCF-7, HepG2) and antifungal properties .

Advanced Research Questions

Q. How do computational studies aid in understanding the reactivity of the sulfonamido group?

- Methodological Answer : Density Functional Theory (DFT) calculations model the formation of tetrahedral intermediates during nucleophilic substitution reactions. For example, studies on analogous esters reveal that electron-withdrawing fluorine substituents lower the energy barrier for sulfonamide formation by stabilizing transition states. Solvent effects (e.g., DMSO vs. THF) are also computationally screened to optimize reaction kinetics .

Q. What strategies address low solubility in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.

- Lipid-based carriers : Nanoemulsions or liposomes improve bioavailability in cytotoxicity assays.

- Structural modifications : Introducing methyl or methoxy groups (as in related difluorobenzoates) enhances lipophilicity without compromising reactivity .

Q. How is crystallographic data utilized in structural analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths (e.g., S–N = 1.62 Å) and dihedral angles between the sulfonamido group and benzoate ring. Discrepancies between experimental data and DFT-optimized geometries highlight steric or electronic effects unique to fluorinated systems .

Q. What in vitro models evaluate its anticancer efficacy?

- Methodological Answer :

- MTT Assays : Measure IC50 values against cancer cell lines (e.g., IC50 = 12.3 µM for MCF-7).

- Apoptosis Studies : Flow cytometry with Annexin V/PI staining quantifies programmed cell death.

- Synergistic Screening : Combination studies with cisplatin or paclitaxel assess additive vs. antagonistic effects .

Q. How does fluorination impact its pharmacokinetic profile?

- Methodological Answer : Fluorine atoms increase metabolic stability by reducing CYP450-mediated oxidation. Comparative studies with non-fluorinated analogs show a 3-fold longer plasma half-life in rodent models. Additionally, fluorine’s electronegativity enhances membrane permeability, as demonstrated in Caco-2 monolayer assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.